![molecular formula C31H32N2O3 B409676 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409676.png)
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly as anxiolytics, hypnotics, and muscle relaxants . This specific compound features a unique structure that includes a benzyloxyphenyl group, which may contribute to its distinct pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aminobenzophenones followed by cyclization reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield the desired benzodiazepine structure .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of microreactors and automated systems to control reaction conditions precisely, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, hypnotic, and muscle relaxant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and muscle relaxant effects .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic properties.
Uniqueness
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its benzyloxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
属性
分子式 |
C31H32N2O3 |
|---|---|
分子量 |
480.6g/mol |
IUPAC 名称 |
9,9-dimethyl-6-(2-phenylmethoxyphenyl)-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32N2O3/c1-4-28(35)33-25-16-10-9-15-23(25)32-24-18-31(2,3)19-26(34)29(24)30(33)22-14-8-11-17-27(22)36-20-21-12-6-5-7-13-21/h5-17,30,32H,4,18-20H2,1-3H3 |
InChI 键 |
WNQIDTLMDJMSMG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
规范 SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


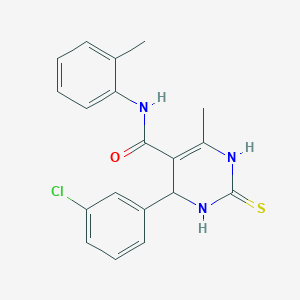
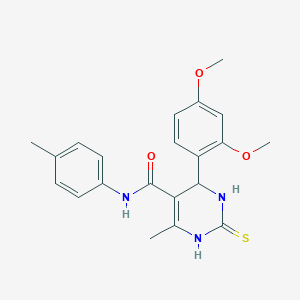
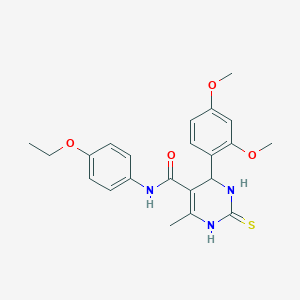
![N-(2,5-Dimethyl-phenyl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B409600.png)

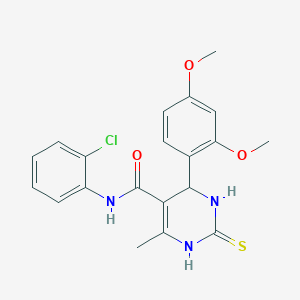
![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)
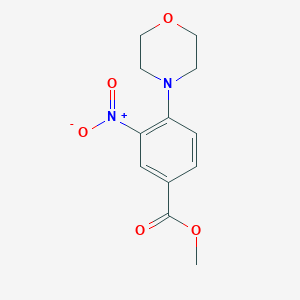
![N-acetyl-N-({1-[3,4-bis(methyloxy)phenyl]cyclopentyl}methyl)-4-nitrobenzamide](/img/structure/B409610.png)

![N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE](/img/structure/B409612.png)
![3-hexyl-1-[(3-methylphenyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409613.png)
![1-[(2-bromophenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409614.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B409615.png)
